2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid
Overview
Description
2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid is a compound that has garnered interest in various fields of scientific research. It is known for its unique structure, which includes a furan ring and a benzoic acid moiety. This compound is used as a reference substance for drug impurities and reagents, making it valuable in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid typically involves the reaction of furan-2-ylmethylamine with methyl benzoate under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation . The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form furan-2-ylmethylamine derivatives.
Substitution: The benzoic acid moiety can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Furan-2-ylmethylamine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and as a reference standard in quality control .
Mechanism of Action
The mechanism of action of 2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid involves its interaction with specific molecular targets. The furan ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzoic acid moiety can bind to active sites on enzymes, blocking their function. These interactions can lead to various biological effects, such as antibacterial and antifungal activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Furan-2-ylmethyl)amino]benzoic acid
- N’-acryloyl-N’-phenylfuran-2-carbohydrazide
- 2,4-bis({[(furan-2-yl)methyl]amino})benzoic acid
Uniqueness
2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid is unique due to its specific combination of a furan ring and a benzoic acid moiety. This structure allows it to interact with a wide range of molecular targets, making it versatile in various research applications .
Biological Activity
2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid is an organic compound with a unique structure that includes a furan ring and a benzoic acid moiety. Its molecular formula is C₁₃H₁₃N₁O₃, and it has garnered attention for its potential therapeutic applications, particularly in the fields of antibacterial and antifungal research. This article explores its biological activity, mechanisms of action, and potential therapeutic implications based on available studies.
Chemical Structure and Properties
The compound features:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Benzoic Acid Moiety : A carboxylic acid functional group attached to a benzene ring.
This dual functionality contributes to its diverse biological activities and potential applications in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. Research indicates that it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to significant antibacterial and antifungal effects, making it a candidate for further pharmacological exploration.
Biological Activity Overview
The compound has been studied for various biological activities:
Activity Type | Description |
---|---|
Antibacterial | Exhibits activity against specific bacterial strains by inhibiting growth. |
Antifungal | Demonstrates effectiveness against certain fungi, suggesting potential as an antifungal agent. |
Enzyme Inhibition | May inhibit enzymes involved in metabolic pathways, leading to altered cellular functions. |
Case Studies and Research Findings
- Antibacterial Properties : In laboratory settings, this compound has shown promising results against various bacterial strains. For example, studies have reported its efficacy in inhibiting the growth of Staphylococcus aureus and Escherichia coli at specific concentrations. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, revealing significant antibacterial potential.
- Antifungal Activity : The compound has also been tested against fungal pathogens such as Candida albicans. Results indicated that it could inhibit fungal growth effectively, with observed effects correlating with concentration levels applied during testing.
- Enzyme Interaction Studies : Research into the enzyme inhibition capabilities of this compound has highlighted its potential role as an inhibitor of key metabolic enzymes. For instance, studies have demonstrated that it can effectively bind to active sites on enzymes involved in critical metabolic pathways, leading to reduced enzyme activity and altered metabolic outcomes.
Safety and Handling
While exploring the biological activities of this compound, safety considerations are paramount. The compound should be handled with caution due to its structural similarities with other aromatic amines and carboxylic acids, which can pose irritation or toxicity risks upon exposure.
Properties
IUPAC Name |
2-[furan-2-ylmethyl(methyl)amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-14(9-10-5-4-8-17-10)12-7-3-2-6-11(12)13(15)16/h2-8H,9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTKAJYLLQQPNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.